

# An In-depth Technical Guide to 4,4'-Dinitro-2-biphenylamine

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## Compound of Interest

Compound Name: **4,4'-Dinitro-2-biphenylamine**

Cat. No.: **B017717**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of **4,4'-Dinitro-2-biphenylamine** (CAS No. 51787-75-8). The information is intended for professionals in research and development who require detailed technical data for this compound.

## Compound Identification and Chemical Properties

**4,4'-Dinitro-2-biphenylamine** is a nitrated aromatic amine characterized by a biphenyl framework with two nitro groups ( $-\text{NO}_2$ ) and one amino group ( $-\text{NH}_2$ ) attached.<sup>[1]</sup> Its structure, featuring an electron-donating amino group and electron-withdrawing nitro groups, dictates its chemical reactivity and physical properties.<sup>[1]</sup> It is also known by synonyms such as 2-(4-Nitrophenyl)-5-nitroaniline and 4,4'-Dinitro-[1,1'-biphenyl]-2-amine.<sup>[2][3][4]</sup>

Table 1: Compound Identifiers

Identifier	Value
CAS Number	51787-75-8 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>12</sub> H <sub>9</sub> N <sub>3</sub> O <sub>4</sub> <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	259.22 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
IUPAC Name	5-nitro-2-(4-nitrophenyl)aniline <a href="#">[6]</a>
InChI Key	FRZPYFUNNLIMEC-UHFFFAOYSA-N <a href="#">[2]</a>
SMILES String	Nc1cc(ccc1-c2ccc(cc2)--INVALID-LINK--O)--INVALID-LINK--O <a href="#">[2]</a>
EC Number	257-417-8 <a href="#">[2]</a>

## Physical and Spectroscopic Properties

The compound typically presents as a red or yellow crystalline solid or powder.[\[1\]](#)[\[2\]](#) Its physical properties are summarized in the table below.

Table 2: Physical Properties

Property	Value
Appearance	Red or yellow crystalline solid; powder, crystals or chunks <a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	208-210 °C <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Boiling Point	472.0 ± 30.0 °C (Predicted) <a href="#">[7]</a>
Density	1.434 ± 0.06 g/cm <sup>3</sup> (Predicted) <a href="#">[1]</a> <a href="#">[7]</a>
Solubility	Soluble in Ethanol and Methanol <a href="#">[7]</a>
Storage Temperature	Room Temperature; 4°C for long-term storage <a href="#">[2]</a> <a href="#">[4]</a>

Table 3: Predicted Spectroscopic Data

Spectroscopy	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
$^1\text{H}$ NMR	~7.50 - 8.50	Aromatic Protons (multiplets)
	~6.00	N-H proton of the amine group (broad singlet)[1]
$^{13}\text{C}$ NMR	~145 - 150	Carbons bearing the $\text{NO}_2$ groups (C4 and C4')[1]
	~140 - 145	Carbon bearing the $\text{NH}_2$ group (C2)[1]
	~130 - 138	Quaternary carbon at the biphenyl linkage (C1)[1]
	~115 - 130	Aromatic CH carbons[1]

Note: The spectroscopic data presented is predictive and based on established principles for similar compounds. Actual experimental data may vary.[1]

## Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of **4,4'-Dinitro-2-biphenylamine**.

A common method for forming the biphenyl linkage is the Ullmann condensation. A plausible synthetic route involves the reaction of a halogenated nitroaniline with an iodinated nitrobenzene in the presence of a copper catalyst.

Materials:

- 2-Chloro-5-nitroaniline
- 1-Iodo-4-nitrobenzene
- Copper (I) iodide ( $\text{CuI}$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )

- Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

Procedure:

- To a dry reaction flask, add 2-chloro-5-nitroaniline (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), CuI (0.1 eq), and  $K_2CO_3$  (2.0 eq).
- Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
- Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into a solution of aqueous HCl.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

The crude **4,4'-Dinitro-2-biphenylamine** can be purified to obtain a crystalline solid.

Procedure:

- Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an ethanol/DMF mixture.<sup>[7]</sup>
- If the solution is colored with impurities, activated charcoal can be added, and the mixture is heated briefly.

- Hot-filter the solution to remove the charcoal or any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry them under a vacuum to yield the purified product.

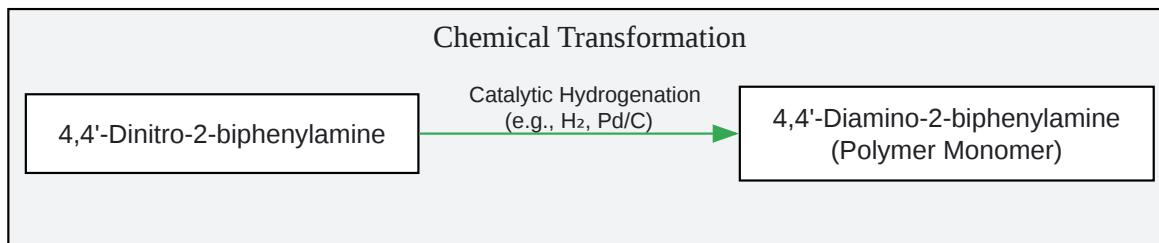
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

- Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
- High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A purity of  $\geq 95\%$  is often required for research applications.<sup>[8]</sup>
- Melting Point Analysis: A sharp melting point range close to the literature value (208-210 °C) indicates high purity.<sup>[2]</sup>
- Spectroscopy (NMR, IR, MS): To confirm the molecular structure of the final compound. Infrared (IR) spectroscopy can be used to identify the characteristic N-H and N-O stretching frequencies of the amine and nitro functional groups, respectively.

## Chemical Reactivity and Applications

The dual functionality of nitro and amino groups makes **4,4'-Dinitro-2-biphenylamine** a versatile intermediate in organic synthesis.

A key reaction is the reduction of its two nitro groups to form 4,4'-diamino-2-biphenylamine. This transformation is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.<sup>[1]</sup> The resulting triamine is a valuable monomer for synthesizing high-performance polymers, such as aromatic polyimides, which are known for their exceptional thermal stability.<sup>[1]</sup>



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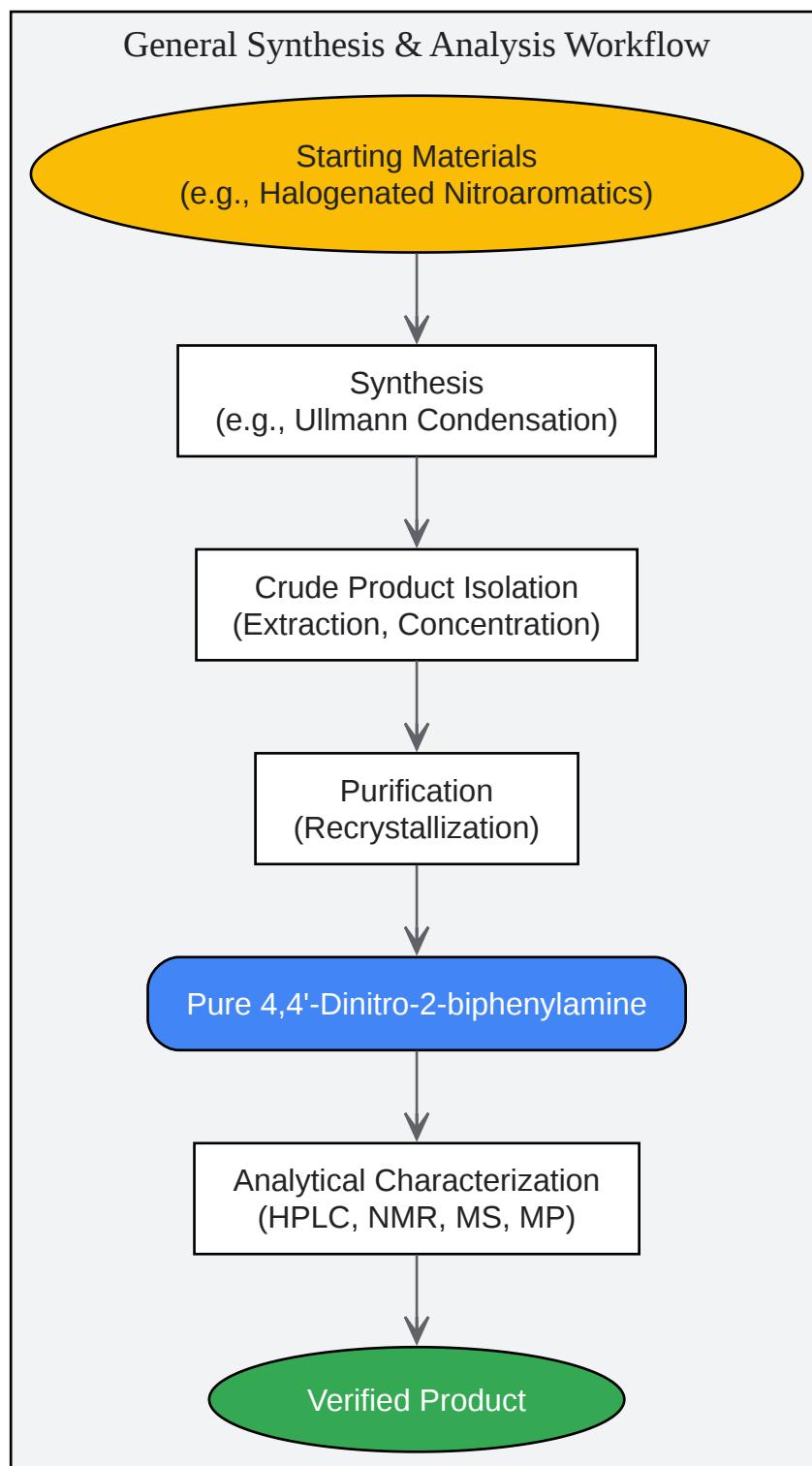
### Reduction of **4,4'-Dinitro-2-biphenylamine**.

This compound serves as a crucial intermediate in various industrial and research fields:

- Polymer Chemistry: As a precursor to diamine monomers for high-performance polymers.[\[1\]](#)
- Dyes and Pigments: Used in the synthesis of organic dyes and pigments for textiles and coatings.[\[1\]\[3\]\[8\]](#)
- Organic Synthesis: Employed in creating more complex aromatic compounds for pharmaceuticals and agrochemicals.[\[8\]](#)
- Explosives Manufacturing: It can serve as an intermediate in the production of certain high-performance explosives.[\[8\]](#)
- Material Science: Investigated for potential use in developing advanced materials like sensors and electronic devices due to its electronic properties.[\[8\]](#)

## Biological Activity and Safety

Research has shown that **4,4'-Dinitro-2-biphenylamine** is a direct-acting mutagen.[\[1\]\[5\]\[9\]](#) Studies using *Salmonella typhimurium* strains, particularly TA100, have demonstrated that it can cause base-pair reversion mutations in the histidine locus without requiring metabolic activation.[\[1\]\[5\]\[9\]](#) This property is of critical importance for safety assessments and handling procedures.



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General workflow for synthesis and verification.

The compound is classified with several hazards. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, is mandatory when handling.[2]

Table 4: GHS Hazard Information

Hazard Class	Code	Description
Skin Irritation	H315	Causes skin irritation[2][6]
Eye Irritation	H319	Causes serious eye irritation[2] [6]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation[2]

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
- P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

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## References

- 1. 4,4'-Dinitro-2-biphenylamine | 51787-75-8 | Benchchem [benchchem.com]
- 2. 4,4'-Dinitro-2-biphenylamine 98% 51787-75-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]

- 4. usbio.net [usbio.net]
- 5. 4,4'-DINITRO-2-BIPHENYLAMINE | 51787-75-8 [chemicalbook.com]
- 6. 4,4'-Dinitro(1,1'-biphenyl)-2-amine | C12H9N3O4 | CID 93265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scientificlabs.com [scientificlabs.com]
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